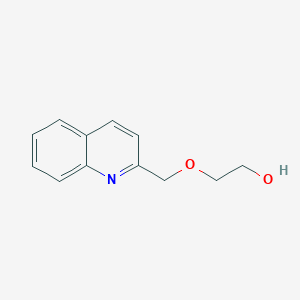
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected . This compound is known for its herbicidal properties and is used in various formulations to control unwanted vegetation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-methylphenoxy)propanoate typically involves the etherification of 4-chloro-2-methylphenol with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst. The reaction mixture is heated to around 100°C to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is isolated through distillation and purification techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 3-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other herbicidal compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides for agricultural use.
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mecoprop: 2-(4-chloro-2-methylphenoxy)propionic acid.
Diclofop: 2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid.
Fenoprop: 2-(2,4,5-trichlorophenoxy)propionic acid.
Uniqueness
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H15ClO3 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
ethyl 3-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
LIUYHDRSVNUHIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl n-[4-(n-hydroxycarbamimidoyl)oxan-4-yl]carbamate](/img/structure/B8327718.png)
![4-{[(Benzyloxy)carbonyl]oxy}benzoic acid](/img/structure/B8327725.png)


![4,4,5,5-Tetramethyl-2-[7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,10-dihydro-phenanthren-2-yl]-[1,3,2]dioxaborolane](/img/structure/B8327752.png)





![2-Methoxy-4-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B8327792.png)
